molecular formula C9H10N2O2S B2470216 3-(Carbamothioylamino)-4-methylbenzoic acid CAS No. 726190-35-8

3-(Carbamothioylamino)-4-methylbenzoic acid

Cat. No.: B2470216
CAS No.: 726190-35-8
M. Wt: 210.25
InChI Key: HJRSPRPFDRBELB-UHFFFAOYSA-N
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Description

3-(Carbamothioylamino)-4-methylbenzoic acid is an organic compound characterized by the presence of a carbamothioylamino group attached to a methylbenzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamothioylamino)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with thiourea under specific conditions. The process can be summarized as follows:

    Starting Materials: 4-methylbenzoic acid and thiourea.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbamothioylamino group.

    Procedure: The mixture of 4-methylbenzoic acid and thiourea is heated under reflux with POCl3. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamothioylamino)-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbamothioylamino group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-(Carbamothioylamino)-4-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry. For instance, it can be used to synthesize sulfonic acid derivatives and amino derivatives through oxidation and reduction processes respectively.

Biological Applications

Biochemical Probes
The compound is being investigated for its role as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a candidate for studying enzyme kinetics and protein interactions. This functionality is crucial in understanding metabolic pathways and developing targeted therapies.

Therapeutic Potential
Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit significant activity against various pathogens, suggesting that this compound could be explored further for therapeutic applications .

Medicinal Chemistry

Antimicrobial Activity
Recent studies have focused on the antimicrobial potential of this compound. It has been suggested that derivatives of this compound could be developed into novel antimicrobial agents. For example, compounds designed with similar functional groups have demonstrated efficacy against resistant strains of bacteria, highlighting the need for further exploration of this compound's derivatives in combating infections .

Anticancer Properties
The compound's structure allows for modifications that may enhance its anticancer activity. Research into related benzamide analogues has shown promising results against cancer cell lines, indicating that this compound could also be modified to improve its efficacy in cancer treatment .

Industrial Applications

Development of Specialty Chemicals
In industry, this compound is utilized in the development of specialty chemicals with unique properties. Its ability to form specific interactions at the molecular level allows for the creation of materials that can be tailored for specific applications, such as coatings or adhesives that require enhanced performance characteristics.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of similar compounds against resistant bacteriaFound significant activity against multiple strains; potential for development into therapeutic agents
Research on Anticancer PropertiesEvaluated analogues of this compoundIdentified compounds with IC50 values lower than standard treatments, indicating higher potency
Synthesis of Specialty ChemicalsExplored the use of the compound in creating advanced materialsDemonstrated improved performance characteristics in coatings developed from derivatives

Mechanism of Action

The mechanism of action of 3-(Carbamothioylamino)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamothioylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Carbamoylamino)-4-methylbenzoic acid: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    4-Methylbenzoic acid: Lacks the carbamothioylamino group, making it less reactive in certain chemical reactions.

    3-(Aminomethyl)-4-methylbenzoic acid: Contains an aminomethyl group, leading to different reactivity and applications.

Uniqueness

3-(Carbamothioylamino)-4-methylbenzoic acid is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functional groups are required.

Biological Activity

3-(Carbamothioylamino)-4-methylbenzoic acid, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of anticancer properties and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a carbamothioylamino group attached to a methyl-substituted benzoic acid. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on related derivatives has shown promising cytotoxic effects against various cancer cell lines. A study involving 4-substituted benzoyltaurinamide derivatives indicated that modifications to the benzamide functionality significantly impacted cytotoxicity. The most active derivatives exhibited IC50 values ranging from 15.7 µM to 33.9 µM against breast cancer cells (MDA-MB-231) and demonstrated selective activity against other cancer cell lines such as SH-SY5Y .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through intrinsic pathways. Key apoptotic proteins such as BAX and caspases are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to increased apoptosis in cancer cells .

Cytotoxicity Profile

In terms of cytotoxicity, this compound and its derivatives have shown variable effects across different cell lines:

Cell Line IC50 (µM) Activity Level
MDA-MB-231 (Breast)15.7 - 33.9High
SH-SY5Y (Brain)26.0 - 237.8Moderate
MCF-10a (Nontumorigenic)70.7 - 217.8Moderate

These results indicate that while some derivatives exhibit potent activity against cancer cells, they also show moderate cytotoxicity towards non-cancerous cells, suggesting a need for further optimization to enhance selectivity .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Although specific data on this compound is limited, related compounds have demonstrated efficacy in reducing tumor size and improving survival rates in animal models of cancer . The ability to modulate immune responses and inhibit tumor growth is a significant area of interest.

Case Studies and Applications

Several case studies have explored the application of similar compounds in treating chronic diseases associated with inflammation and cancer. For instance, compounds targeting CXCL12/CXCR4 signaling pathways have been investigated for their roles in metastasis and immune modulation . These findings suggest that derivatives like this compound could be leveraged in developing treatments for complex diseases.

Properties

IUPAC Name

3-(carbamothioylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-5-2-3-6(8(12)13)4-7(5)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRSPRPFDRBELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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